3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclobutane ring substituted with a cyclopropylmethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a cyclobutane derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, KOH, various nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutane derivatives
Scientific Research Applications
3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. The cyclopropylmethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Cyclobutylamine: Features a cyclobutane ring with an amine group.
Uniqueness
3-(Cyclopropylmethoxy)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclopropylmethoxy group and a cyclobutane ring, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)7-3-8(4-7)12-5-6-1-2-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
YDPSMSJDPULEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CC(C2)C(=O)O |
Origin of Product |
United States |
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